molecular formula C10H12ClNO2S B8787407 3-[(4-Chlorophenyl)sulfonyl]pyrrolidine

3-[(4-Chlorophenyl)sulfonyl]pyrrolidine

Cat. No.: B8787407
M. Wt: 245.73 g/mol
InChI Key: IJYPYUPBGKMAPY-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfonyl]pyrrolidine (CAS 1354019-46-7) is a pyrrolidine derivative featuring a sulfonyl group linked to a 4-chlorophenyl substituent at the 3-position of the five-membered nitrogen-containing ring. Its molecular formula is C₁₀H₁₃Cl₂NO₂S, with a molar mass of 282.19 g/mol . Its structural analogs often exhibit varied reactivity and biological interactions depending on substituent modifications .

Properties

Molecular Formula

C10H12ClNO2S

Molecular Weight

245.73 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonylpyrrolidine

InChI

InChI=1S/C10H12ClNO2S/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10/h1-4,10,12H,5-7H2

InChI Key

IJYPYUPBGKMAPY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-[(4-Chlorophenyl)sulfonyl]pyrrolidine, enabling comparative analysis of their properties:

2-(4-Chlorophenyl)-1-((4-nitrophenyl)sulfonyl)pyrrolidine (31e)

  • Structure: Differs by a nitro (–NO₂) group on the phenyl ring instead of chlorine.
  • In one study, this compound underwent BF₃-promoted methylation and oxidation, demonstrating utility in late-stage C–H functionalization .
  • Key Difference : The nitro substituent may reduce metabolic stability compared to chloro groups due to higher susceptibility to enzymatic reduction .

N-(4-Chlorophenyl)pyrrolidine-1-carboxamide

  • Structure : Replaces the sulfonyl group with a carboxamide (–CONH–).
  • Properties : The carboxamide enables hydrogen bonding (N–H···O), as observed in its crystal structure, which differs from the sulfonyl group’s hydrogen-bond acceptor role. This substitution likely increases solubility in polar solvents .

1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine (CAS 91-82-7)

  • Structure : Incorporates a lipophilic butenyl chain with phenyl and 4-chlorophenyl groups.
  • Properties : The extended hydrocarbon chain enhances lipophilicity, likely improving membrane permeability but reducing aqueous solubility. This compound’s biological activity (if any) would depend on hydrophobic interactions .
  • Key Difference: The absence of a sulfonyl group limits polar interactions, shifting its physicochemical profile toward nonpolar environments .

3-[(4-Chlorophenyl)sulfanyl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione

  • Structure : Features a sulfanyl (–S–) group instead of sulfonyl and a dichlorophenyl substituent.
  • The additional chlorine atoms may increase halogen bonding but reduce solubility .
  • Key Difference : The lower oxidation state of sulfur diminishes hydrogen-bond acceptor capacity compared to sulfonyl derivatives .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Name Key Substituent(s) Functional Groups Molecular Weight (g/mol)
This compound 4-Cl-C₆H₄–SO₂– Sulfonyl, pyrrolidine 282.19
2-(4-Chlorophenyl)-1-((4-nitrophenyl)sulfonyl)pyrrolidine 4-NO₂-C₆H₄–SO₂– Sulfonyl, nitro, pyrrolidine 353.79 (estimated)
N-(4-Chlorophenyl)pyrrolidine-1-carboxamide 4-Cl-C₆H₄–NH–CO– Carboxamide, pyrrolidine 223.69
1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine 4-Cl-C₆H₄–CH₂–CH=CH– Alkenyl, pyrrolidine 327.00
3-[(4-Chlorophenyl)sulfanyl]-pyrrolidine-2,5-dione 4-Cl-C₆H₄–S– Sulfanyl, diketone, pyrrolidine 387.26 (estimated)

Table 2: Physicochemical and Reactivity Trends

Compound Name Polarity Hydrogen-Bond Capacity Likely Solubility Reactivity Notes
This compound High Acceptor (SO₂) Moderate in polar solvents Susceptible to nucleophilic attack at sulfur
2-(4-Chlorophenyl)-1-((4-nitrophenyl)sulfonyl)pyrrolidine Very High Acceptor (SO₂, NO₂) Low in nonpolar solvents Nitro group may undergo reduction
N-(4-Chlorophenyl)pyrrolidine-1-carboxamide Moderate Donor/Acceptor (CONH) High in polar solvents Stable under physiological conditions
1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine Low None High in lipids Prone to oxidative degradation
3-[(4-Chlorophenyl)sulfanyl]-pyrrolidine-2,5-dione Moderate Weak acceptor (S) Low in water Sulfanyl group oxidizable to sulfoxide

Research Implications

  • Medicinal Chemistry : Sulfonyl-containing pyrrolidines (e.g., this compound) are promising scaffolds for targeting enzymes or receptors requiring polar interactions. Their nitro analogs (e.g., compound 31e) may serve as prodrugs activated via nitro reduction .
  • Synthetic Utility : Late-stage modifications, such as C–H hydroxylation or methylation, are feasible in sulfonyl-pyrrolidines, enabling diversification of lead compounds .
  • Limitations : Lipophilic analogs (e.g., butenyl derivatives) may face challenges in aqueous solubility, necessitating formulation optimization for biological applications .

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